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Compound of Interest

Compound Name: Bis-propargyl-PEG1

Cat. No.: B606190 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bis-propargyl-PEG1, a short-chain polyethylene glycol (PEG) derivative, is a bifunctional

linker molecule that has gained significant traction in the fields of bioconjugation, materials

science, and drug development. Its defining feature is the presence of two terminal alkyne

groups, which serve as reactive handles for "click chemistry," specifically the copper(I)-

catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This high efficiency, specificity, and

biocompatibility of the CuAAC reaction make Bis-propargyl-PEG1 an invaluable tool for

covalently linking molecules.

This technical guide provides a comprehensive overview of the chemical properties and

reactivity of Bis-propargyl-PEG1, with a focus on its application in forming stable triazole

linkages. Detailed experimental protocols and structured data are presented to assist

researchers in effectively utilizing this versatile linker.

Chemical and Physical Properties
Bis-propargyl-PEG1 is a clear, colorless to yellow-brown liquid at room temperature. Its

properties are summarized in the table below.
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Property Value

Chemical Formula C₈H₁₀O₂

Molecular Weight 138.16 g/mol

CAS Number 40842-04-4

Appearance Liquid

Density ~0.95 g/cm³

Purity Typically >98%

Solubility Soluble in DMSO, DCM, DMF

Storage (Neat)

Store at 4°C under an inert atmosphere (e.g.,

nitrogen) for short-term storage. For long-term

storage, -20°C is recommended.

Storage (In Solution)

Stock solutions in dry solvents can be stored at

-20°C for up to one month, or -80°C for up to six

months. Avoid repeated freeze-thaw cycles.

Spectral Data
While a specific, published 1H NMR spectrum for Bis-propargyl-PEG1 is not readily available,

the expected chemical shifts can be predicted based on its structure and data from analogous

molecules.

Protons
Expected Chemical Shift
(δ, ppm)

Multiplicity

Acetylenic protons (-C≡CH) ~2.4 - 2.8 Triplet

Methylene protons adjacent to

alkyne (-O-CH₂-C≡CH)
~4.2 Doublet

Methylene protons of PEG

linker (-O-CH₂-CH₂-O-)
~3.6 - 3.7 Singlet
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Reactivity and Applications
The primary utility of Bis-propargyl-PEG1 lies in its ability to participate in copper(I)-catalyzed

azide-alkyne cycloaddition (CuAAC) reactions. This reaction forms a stable, five-membered

triazole ring, covalently linking two molecules that have been functionalized with an azide and

an alkyne, respectively. The bifunctional nature of Bis-propargyl-PEG1 allows it to act as a

homobifunctional crosslinker, connecting two azide-containing molecules.

A key application of this linker is in the synthesis of Proteolysis Targeting Chimeras

(PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target

protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of

the target protein by the proteasome.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b606190?utm_src=pdf-body
https://www.benchchem.com/product/b606190?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PROTAC Molecule

Target Ligand

Bis-propargyl-PEG1 derived linker

Target Protein

Binds

E3 Ligand

E3 Ubiquitin Ligase

Binds

Proteasome

Degraded by

Ubiquitin

Recruits

Tags for Degradation

Click to download full resolution via product page

PROTAC Mechanism of Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b606190?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC) with Bis-propargyl-PEG1
This protocol describes a general procedure for the reaction of Bis-propargyl-PEG1 with an

azide-containing molecule in a 1:2 molar ratio. The reaction should be performed under an inert

atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Cu(I) catalyst.

Materials:

Bis-propargyl-PEG1

Azide-containing molecule of interest

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-

yl)methyl]amine (TBTA) as a ligand

Anhydrous, degassed solvent (e.g., DMSO, DMF, or a mixture of t-BuOH and water)

Reaction vessel (e.g., Schlenk flask or vial with a septum)

Inert gas supply (Nitrogen or Argon)

Procedure:

Preparation of Stock Solutions:

Prepare a 10 mM stock solution of Bis-propargyl-PEG1 in the chosen anhydrous,

degassed solvent.

Prepare a 25 mM stock solution of the azide-containing molecule in the same solvent.

Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.
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Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution

should be made fresh before each reaction.

Prepare a 50 mM stock solution of the THPTA or TBTA ligand in deionized water or

DMSO.

Reaction Setup:

To the reaction vessel, add 1 equivalent of the Bis-propargyl-PEG1 stock solution.

Add 2.2 equivalents of the azide-containing molecule stock solution. A slight excess of the

azide is used to ensure complete consumption of the bis-alkyne.

Add the chosen solvent to achieve the desired final reaction concentration (typically 1-10

mM).

Add 0.1 equivalents of the CuSO₄ stock solution.

Add 0.5 equivalents of the ligand (THPTA or TBTA) stock solution. The ligand helps to

stabilize the Cu(I) catalyst and increase the reaction rate.

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

Reaction Initiation and Monitoring:

Initiate the reaction by adding 1 equivalent of the freshly prepared sodium ascorbate stock

solution.

Stir the reaction mixture at room temperature.

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-

4 hours.

Work-up and Purification:

Upon completion, the reaction mixture can be diluted with water and extracted with an

organic solvent such as ethyl acetate or dichloromethane.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude product can be purified by column chromatography on silica gel. The choice of

eluent will depend on the polarity of the product.

To remove residual copper, the purified product can be washed with a solution of EDTA.
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CuAAC Experimental Workflow
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Safety and Handling
Bis-propargyl-PEG1 should be handled in a well-ventilated fume hood. Wear appropriate

personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid

inhalation, ingestion, and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for

more detailed safety information.

Conclusion
Bis-propargyl-PEG1 is a highly valuable and versatile homobifunctional linker for researchers

in chemistry, biology, and materials science. Its well-defined structure and the robust reactivity

of its terminal alkyne groups in CuAAC reactions enable the precise and efficient construction

of complex molecular architectures, including PROTACs and other advanced bioconjugates.

The information and protocols provided in this guide are intended to facilitate the successful

application of Bis-propargyl-PEG1 in a variety of research and development endeavors.

To cite this document: BenchChem. [Bis-propargyl-PEG1: A Technical Guide to its Chemical
Properties and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606190#bis-propargyl-peg1-chemical-properties-and-
reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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